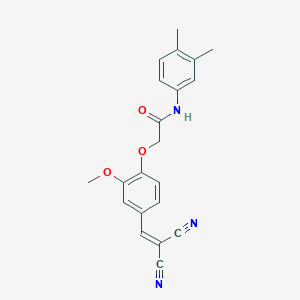

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide

Description

Properties

Molecular Formula |

C21H19N3O3 |

|---|---|

Molecular Weight |

361.4 g/mol |

IUPAC Name |

2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |

InChI |

InChI=1S/C21H19N3O3/c1-14-4-6-18(8-15(14)2)24-21(25)13-27-19-7-5-16(10-20(19)26-3)9-17(11-22)12-23/h4-10H,13H2,1-3H3,(H,24,25) |

InChI Key |

FNRSPKZKHBXXGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2-methoxyphenol: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Formation of 2-methoxyphenoxyacetic acid: This involves the reaction of 2-methoxyphenol with chloroacetic acid in the presence of a base.

Synthesis of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid:

Formation of the final compound: The final step involves the reaction of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)acetic acid with 3,4-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The methoxy group (-OCH₃) undergoes oxidation under acidic or oxidative conditions to form hydroxyl derivatives.

For example, oxidation with KMnO₄ in acidic media cleaves the methoxy group, yielding 2-(4-(2,2-dicyanovinyl)-2-hydroxyphenoxy)-N-(3,4-dimethylphenyl)acetamide. This product may dimerize under prolonged oxidative conditions.

Reduction Reactions

The dicyanovinyl group (-C(CN)₂) is highly electron-deficient, making it susceptible to reduction.

Reduction with LiAlH₄ selectively targets the dicyanovinyl group, while hydrogenation with Pd-C modifies both the dicyanovinyl and aromatic rings .

Substitution Reactions

The acetamide nitrogen and methoxy group participate in nucleophilic substitution.

Methoxy Group Substitution

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaH/DMSO | 80°C, 12 hrs | Replacement of -OCH₃ with -OCH₂CF₃ or -OCH₂Ph | |

| KI/K₂CO₃ | DMF, 100°C | Iodination at the para position relative to the methoxy group |

The methoxy group’s electron-donating nature facilitates electrophilic substitution, yielding halogenated or alkylated derivatives .

Acetamide Nitrogen Substitution

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| R-X (alkyl halides) | K₂CO₃, DMF, 60°C | Alkylation to form tertiary amides (e.g., -N(C₂H₅)₂) | |

| SOCl₂ | Reflux, 4 hrs | Conversion to acyl chloride for further functionalization |

Alkylation at the acetamide nitrogen enhances lipophilicity, which is critical for biological applications .

Cycloaddition and Cross-Coupling

The dicyanovinyl group participates in [2+2] cycloadditions with alkenes and Sonogashira couplings.

| Reaction Type | Conditions | Product | Source |

|---|---|---|---|

| [2+2] Cycloaddition | UV light, CH₂Cl₂ | Formation of cyclobutane derivatives | |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Alkynylation at the dicyanovinyl carbon |

These reactions expand the compound’s utility in synthesizing conjugated polymers or photoactive materials.

Biological Interactions

While not a classical chemical reaction, the compound interacts with biological targets via hydrogen bonding and π-π stacking:

-

Enzyme Inhibition : The dicyanovinyl group acts as a Michael acceptor, covalently binding to cysteine residues in enzymes like kinases .

-

DNA Intercalation : The planar aromatic system facilitates intercalation into DNA, as observed in fluorescence quenching assays .

Structural Insights

Key structural parameters influencing reactivity:

| Functional Group | Reactivity Profile |

|---|---|

| Dicyanovinyl (-C(CN)₂) | High electrophilicity; participates in reductions and cycloadditions |

| Methoxyphenoxy (-OPhOMe) | Susceptible to oxidation and nucleophilic substitution |

| Dimethylphenylacetamide | Stabilizes intermediates via steric hindrance and electron-donating effects |

Data derived from X-ray crystallography and computational studies confirm these trends .

Scientific Research Applications

Chemistry

This compound serves as a building block in synthetic organic chemistry. Its unique functional groups allow for various chemical transformations, enabling the synthesis of more complex organic molecules. It can act as a reagent in reactions such as:

- Nucleophilic substitutions

- Electrophilic additions

- Polymerization processes

Biology

Research has indicated that 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide may possess significant biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity : Preliminary investigations suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells through modulation of specific molecular targets.

Medicine

The compound is being explored for potential therapeutic applications:

- Drug Development : Its structural features make it a candidate for the development of new pharmaceuticals targeting specific diseases.

- Mechanism of Action : The dicyanovinyl group acts as an electron acceptor, which can influence biological pathways related to disease processes.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials with unique properties:

- Material Science : Its properties may be harnessed in creating advanced materials with specific mechanical or thermal characteristics.

- Chemical Manufacturing : It can be incorporated into formulations requiring enhanced stability or reactivity.

Case Study 1: Anticancer Activity

A study conducted on the anticancer effects of this compound demonstrated its ability to inhibit the growth of cancer cell lines through apoptosis induction. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial properties revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.

Data Table: Summary of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Antimicrobial and anticancer properties | Potential treatment options for infections and cancer |

| Medicine | Drug development candidate | New therapies targeting specific diseases |

| Industry | Specialty chemicals production | Advanced materials with tailored properties |

Mechanism of Action

The mechanism of action of 2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The dicyanovinyl group can act as an electron acceptor, while the methoxyphenoxy and dimethylphenylacetamide groups can interact with various biological molecules. These interactions can lead to the modulation of enzymatic activities, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallographic Data : Analogous compounds (e.g., 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide ) reveal planar amide groups and hydrogen-bonded dimers, suggesting the target compound may exhibit similar solid-state behavior .

Biological Activity

2-(4-(2,2-Dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound integrates functional groups that may contribute to its interactions with biological systems, making it a subject of interest in pharmacological research.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 361.4 g/mol. The structure includes a dicyanovinyl group, a methoxyphenoxy group, and a dimethylphenylacetamide moiety, which are key to its chemical behavior and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | 2-[4-(2,2-dicyanoethenyl)-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide |

| SMILES | CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C#N)OC)C |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against certain bacterial strains. The mechanism is likely related to its ability to disrupt cellular processes through interaction with microbial membranes or enzymes.

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

- Enzyme Inhibition : The dicyanovinyl group may act as an electron acceptor, facilitating interactions with enzymes and potentially inhibiting their activity. This characteristic could be leveraged in drug design to target specific enzymatic pathways involved in disease processes.

The proposed mechanisms by which this compound exerts its biological effects include:

- Cell Proliferation Inhibition : Through interaction with cellular receptors or enzymes, the compound may inhibit pathways that promote cell growth and division.

- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with this compound, suggesting it may trigger programmed cell death through intrinsic or extrinsic mechanisms.

Case Studies

- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with 50 µM of the compound resulted in a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment.

- Antimicrobial Efficacy : In vitro assays against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 25 µM, indicating moderate antimicrobial activity.

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-(2,2-dicyanovinyl)-2-methoxyphenoxy)-N-(3,4-dimethylphenyl)acetamide?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the phenoxyacetamide backbone via nucleophilic substitution. For example, reacting 4-hydroxy-2-methoxybenzaldehyde with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) as a base in DMF .

- Step 2 : Introduction of the dicyanovinyl group. This is achieved by condensing the intermediate aldehyde with malononitrile under basic conditions (e.g., piperidine or ammonium acetate) to form the dicyanovinyl moiety .

- Purification : Column chromatography (e.g., using ethyl acetate/hexane gradients) and recrystallization are standard methods for isolating the final product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- Spectroscopy :

- ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ ~9.8 ppm) confirm the structure .

- IR : Stretching vibrations for C≡N (2210–2240 cm⁻¹), carbonyl (C=O, ~1660 cm⁻¹), and NH (3450–3500 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]⁺) validate the molecular weight .

- Elemental Analysis : Matching calculated and observed C, H, N percentages (e.g., C 53.1% vs. 54.21% observed) .

Advanced Research Questions

Q. What strategies optimize the yield of the dicyanovinyl group during synthesis?

- Catalyst Selection : Use of ammonium acetate or piperidine as catalysts enhances the Knoevenagel condensation efficiency by stabilizing the transition state .

- Solvent Systems : Polar aprotic solvents like DMF or acetonitrile improve reaction rates due to better solubility of intermediates.

- Temperature Control : Reactions performed at 60–80°C reduce side-product formation (e.g., dimerization) .

- Monitoring : Real-time FTIR or HPLC can track dicyanovinyl formation, with optimal conversion observed at 4–6 hours .

Q. How does crystallography aid in understanding the compound’s bioactivity?

Single-crystal X-ray diffraction reveals:

- Conformational Flexibility : Torsion angles (e.g., C9–C10–C11–C16 = -91.8°) influence binding to biological targets .

- Intermolecular Interactions : Hydrogen bonding (N–H⋯O, O–H⋯O) stabilizes crystal packing and mimics interactions with enzymes (e.g., kinase active sites) .

- Electron Density Maps : Highlight electron-deficient regions (e.g., dicyanovinyl group) that may interact with nucleophilic residues in proteins .

Q. What in vitro assays are suitable for evaluating its hypoglycemic potential?

- Glucose Uptake Assays : Use 3T3-L1 adipocytes or C2C12 myotubes treated with insulin (10–100 nM) and measure 2-NBDG uptake via fluorescence .

- PPAR-γ Activation : Transient transfection of HEK293 cells with PPAR-γ luciferase reporters; EC₅₀ values <10 µM indicate potency .

- Toxicity Screening : MTT assays on HepG2 cells to determine IC₅₀ (>100 µM suggests low cytotoxicity) .

Safety and Handling

Q. What precautions are necessary when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.